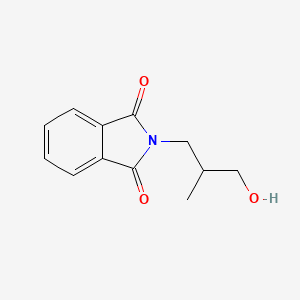
(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoindoline-1,3-dione core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ®-3-hydroxy-2-methylpropylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the formation of the isoindoline-1,3-dione ring system.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindoline-1,3-dione core can be reduced to form the corresponding isoindoline.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding isoindoline.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Applications De Recherche Scientifique
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, which can alter their chemical and biological properties.
Phthalimide Derivatives: Compounds with a phthalimide core structure, which are used in various applications such as pharmaceuticals and agrochemicals.
Uniqueness
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione is unique due to its specific chiral configuration and the presence of the hydroxyl group, which can influence its reactivity and biological activity. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-(3-hydroxy-2-methylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3 |
Clé InChI |
DVEGUJIAVRCLNH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















